molecular formula C21H27FO B14256316 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- CAS No. 294865-06-8

2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)-

Cat. No.: B14256316
CAS No.: 294865-06-8
M. Wt: 314.4 g/mol
InChI Key: SVPGQAYJXGMIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- is a complex organic compound that features a cyclohexenone core substituted with a fluorophenyl group and a trans-propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexenone core: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction using a fluorobenzene derivative.

    Addition of the trans-propylcyclohexyl group: This could be accomplished through a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the cyclohexenone core to a cyclohexanol derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 6-phenyl-3-(trans-4-propylcyclohexyl)-: Similar structure but without the fluorine atom.

    2-Cyclohexen-1-one, 6-(4-chlorophenyl)-3-(trans-4-propylcyclohexyl)-: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Properties

CAS No.

294865-06-8

Molecular Formula

C21H27FO

Molecular Weight

314.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(4-propylcyclohexyl)cyclohex-2-en-1-one

InChI

InChI=1S/C21H27FO/c1-2-3-15-4-6-16(7-5-15)18-10-13-20(21(23)14-18)17-8-11-19(22)12-9-17/h8-9,11-12,14-16,20H,2-7,10,13H2,1H3

InChI Key

SVPGQAYJXGMIQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=O)C(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.